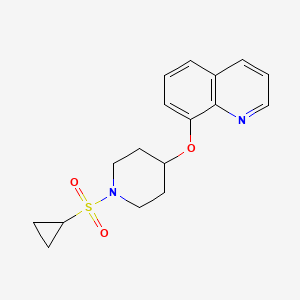

8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoline” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the chemical reactions associated with piperidine derivatives .Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in synthesizing biologically active compounds. The cyclopropylsulfonyl group in the compound can act as a synthetic precursor for various piperidine-based drugs. These derivatives are used in synthesizing more than twenty classes of pharmaceuticals, including alkaloids .

Pharmacological Applications

Due to the presence of the piperidine moiety, this compound can be involved in the discovery and biological evaluation of potential drugs. Piperidine derivatives have been found to exhibit a range of pharmacological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Anticancer Research

The piperidine nucleus is a common feature in many anticancer agents. Research into derivatives of piperidine, like the compound , could lead to the development of new anticancer drugs. These compounds can interfere with cancer cell proliferation and may be used in targeted cancer therapies .

Neurological Disorders

Compounds with a piperidine structure have been used in the treatment of neurological disorders such as Alzheimer’s disease. They can serve as cholinergic agonists or inhibitors of enzymes like acetylcholinesterase, which are strategies employed in managing Alzheimer’s symptoms .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are known to possess analgesic and anti-inflammatory properties. They can be formulated into drugs that alleviate pain without the addictive properties of opioids, offering a safer alternative for pain management .

Antimicrobial and Antifungal Agents

The structural flexibility of piperidine derivatives allows them to be tailored for antimicrobial and antifungal applications. By modifying the piperidine core, researchers can develop compounds that are effective against a broad spectrum of microbial and fungal pathogens .

Cardiovascular Research

Piperidine derivatives can also play a role in cardiovascular research. They may be used to develop new treatments for hypertension and other cardiovascular diseases by acting on various pathways, such as calcium channels or adrenergic receptors .

Chemical Biology and Drug Discovery

The compound’s structure makes it a valuable tool in chemical biology, where it can be used to probe biological systems and understand the molecular basis of diseases. It also serves as a building block in drug discovery, aiding in the synthesis of a wide array of medicinal compounds .

properties

IUPAC Name |

8-(1-cyclopropylsulfonylpiperidin-4-yl)oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-23(21,15-6-7-15)19-11-8-14(9-12-19)22-16-5-1-3-13-4-2-10-18-17(13)16/h1-5,10,14-15H,6-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCYAJAKCVWBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2753597.png)

![2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide](/img/structure/B2753599.png)

![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B2753600.png)

![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753601.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2753604.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2753605.png)

![2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2753606.png)

![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)